molecular formula C11H11N3 B1425714 1-Propyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-81-7

1-Propyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B1425714
CAS No.: 1403483-81-7
M. Wt: 185.22 g/mol
InChI Key: ZQTHNHXICUXMMI-UHFFFAOYSA-N
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Description

1-Propyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C11H11N3. It is characterized by the presence of a benzodiazole ring system, which is conjugated and planar or near-planar in conformation. The propyl group attached to the nitrogen atom introduces flexibility to the molecule, potentially influencing its interactions with biological targets .

Mechanism of Action

Preparation Methods

The synthesis of 1-Propyl-1,3-benzodiazole-5-carbonitrile typically involves the reaction of 1H-benzimidazole-5-carbonitrile with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the halide by the nitrogen atom of the benzimidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Propyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-Propyl-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Propyl-1,3-benzodiazole-5-carbonitrile can be compared with other benzodiazole derivatives, such as:

  • 1-Methyl-1,3-benzodiazole-5-carbonitrile
  • 1-Ethyl-1,3-benzodiazole-5-carbonitrile
  • 1-Butyl-1,3-benzodiazole-5-carbonitrile

These compounds share a similar core structure but differ in the alkyl group attached to the nitrogen atom. The propyl group in this compound provides a unique balance of flexibility and stability, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

1-propylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-5-14-8-13-10-6-9(7-12)3-4-11(10)14/h3-4,6,8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTHNHXICUXMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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